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molecular formula C12H12O4 B8272992 3-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid

3-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No. B8272992
M. Wt: 220.22 g/mol
InChI Key: VQKMUYLJAOIAHQ-UHFFFAOYSA-N
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Patent
US08076367B2

Procedure details

A 104 mg portion of palladium acetate and 5 ml of TEA were added one by one to 50 ml of acetonitrile solution containing 7.44 g of 3-iodobenzoic acid and 3.9 ml of ethyl acrylate, and the mixture was sealed in a tube and heated at 100° C. for about 12 hours. After spontaneous cooling, the catalyst was removed by filtration while washing with appropriate amounts of methanol and ethyl acetate, and the filtrate was evaporated under a reduced pressure. The thus formed crude crystals were recrystallized from a small amount of ethanol to obtain 5.82 g (88%) of 3-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoic acid as white crystals. FA: 221
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH:12]=[CH2:13]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(#N)C>[CH2:16]([O:15][C:11](=[O:14])[CH:12]=[CH:13][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6])[CH3:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
7.44 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
TEA
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was sealed in a tube
CUSTOM
Type
CUSTOM
Details
After spontaneous cooling, the catalyst was removed by filtration
WASH
Type
WASH
Details
while washing with appropriate amounts of methanol and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The thus formed crude crystals
CUSTOM
Type
CUSTOM
Details
were recrystallized from a small amount of ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=CC=1C=C(C(=O)O)C=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.82 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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